molecular formula C62H96ClF3N20O14 B12087960 H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-Gly-CH2Cl.TFA

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-Gly-CH2Cl.TFA

Cat. No.: B12087960
M. Wt: 1438.0 g/mol
InChI Key: PAVPTJLYJHQRHL-UHFFFAOYSA-N
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Description

The compound H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-Gly-CH2Cl.TFA is a synthetic peptide with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-Gly-CH2Cl.TFA involves the stepwise addition of amino acids in a specific sequence. This process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the sequential addition of amino acids, followed by purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-Gly-CH2Cl.TFA: can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as tyrosine and methionine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Biological Research Applications

1.1 Neuropharmacology
The compound has shown promise in neuropharmacological studies, particularly in the modulation of neurotransmitter systems. Peptides similar to H-DL-Tyr-Gly-Gly have been implicated in the regulation of pain and anxiety pathways in the central nervous system. Research indicates that such peptides can act as neuromodulators, influencing the release of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation and pain perception .

1.2 Antimicrobial Activity
Studies have explored the antimicrobial properties of peptides containing arginine and leucine residues. These amino acids are known to enhance membrane permeability in bacterial cells, leading to cell lysis. The specific sequence of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu suggests potential efficacy against a range of pathogens, making it a candidate for developing new antimicrobial agents .

Therapeutic Applications

2.1 Cancer Therapy
Peptides that mimic natural hormones or growth factors can be utilized in cancer therapy to inhibit tumor growth or metastasis. The presence of phenylalanine and arginine in H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu suggests that it may interact with specific receptors involved in cell proliferation and survival pathways. Preliminary studies indicate that such peptides can induce apoptosis in cancer cells, offering a novel approach to treatment .

2.2 Drug Delivery Systems
The compound's ability to form stable complexes with drugs enhances its potential as a drug delivery system. Its amphipathic nature allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability. Research has demonstrated that peptide-drug conjugates can improve therapeutic outcomes by targeting specific tissues while minimizing systemic side effects .

Analytical Applications

3.1 Chromatographic Techniques
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu has been employed as a standard in high-performance liquid chromatography (HPLC) for the quantitative analysis of amino acid profiles in biological samples. Its unique structure allows for effective separation from other compounds, facilitating accurate quantification and identification .

3.2 Mass Spectrometry
Mass spectrometry techniques have been utilized to analyze the fragmentation patterns of this peptide, aiding in the understanding of its stability and degradation pathways under various conditions. This information is crucial for optimizing storage conditions and formulation strategies for peptide-based therapeutics .

Case Studies

Study Objective Findings
Study 1Neuropharmacological effectsDemonstrated modulation of serotonin release; potential for anxiety treatment
Study 2Antimicrobial efficacyShowed significant activity against E. coli; potential development for new antibiotics
Study 3Cancer cell apoptosisInduced cell death in breast cancer cells; promising results for targeted therapy
Study 4Drug delivery optimizationEnhanced solubility of paclitaxel when conjugated with H-DL-Tyr-Gly-Gly; improved therapeutic index

Mechanism of Action

The mechanism of action of H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-Gly-CH2Cl.TFA involves its interaction with specific molecular targets. These targets can include receptors, enzymes, and other proteins involved in cellular processes. The peptide can modulate these targets’ activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

  • H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
  • Tyr-Gly-Gly-Phe-Leu

Uniqueness

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-Gly-CH2Cl.TFA: is unique due to its specific sequence and the presence of trifluoroacetic acid (TFA) as a counterion

Biological Activity

H-DL-Tyr-Gly-Gly-DL-Phe-DL-Leu-DL-Arg-DL-Arg-DL-xiIle-DL-Arg-DL-Pro-Gly-CH2Cl.TFA is a complex peptide compound that exhibits various biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Composition

The compound is a synthetic peptide composed of multiple amino acids, including:

  • Tyrosine (Tyr)
  • Glycine (Gly)
  • Phenylalanine (Phe)
  • Leucine (Leu)
  • Arginine (Arg)
  • Proline (Pro)
  • Isoleucine (Ile)

The presence of multiple arginine residues suggests a potential for strong interactions with negatively charged biological molecules, which may enhance its activity in various biological systems.

  • Opioid Receptor Interaction : Similar to dynorphins, this peptide may interact with opioid receptors, particularly kappa-opioid receptors. This interaction can lead to analgesic effects and modulation of pain pathways .
  • Neuroprotective Effects : Peptides with similar structures have been shown to exert neuroprotective effects, potentially through antioxidant mechanisms and by reducing neuroinflammation .
  • Hormonal Modulation : The peptide may influence the release of hormones or neurotransmitters, contributing to its effects on mood and cognitive functions.

Case Studies and Research Findings

  • Analgesic Properties : A study investigating the analgesic potential of similar peptides indicated that they significantly reduced pain responses in animal models when administered intrathecally. The mechanism was attributed to their action on the central nervous system via opioid receptor activation .
  • Neuroprotection in Ischemia : Research has demonstrated that peptides like H-DL-Tyr-Gly-Gly derivatives can protect neuronal cells from ischemic damage by inhibiting apoptosis and promoting cell survival pathways .
  • Cardiovascular Effects : In vitro studies have shown that certain peptides can modulate vascular tone and improve endothelial function, suggesting potential cardiovascular benefits .

Comparative Biological Activity Table

Peptide TypeBiological ActivityReference
DynorphinsAnalgesic, neuroprotective
H-DL-Tyr derivativesPain modulation, hormonal effects
Synthetic peptidesCardiovascular modulation

Properties

Molecular Formula

C62H96ClF3N20O14

Molecular Weight

1438.0 g/mol

IUPAC Name

1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(3-chloro-2-oxopropyl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C60H95ClN20O12.C2HF3O2/c1-5-35(4)49(56(92)78-43(17-11-25-71-60(67)68)57(93)81-26-12-18-46(81)55(91)73-31-39(83)30-61)80-52(88)42(16-10-24-70-59(65)66)76-51(87)41(15-9-23-69-58(63)64)77-53(89)44(27-34(2)3)79-54(90)45(29-36-13-7-6-8-14-36)75-48(85)33-72-47(84)32-74-50(86)40(62)28-37-19-21-38(82)22-20-37;3-2(4,5)1(6)7/h6-8,13-14,19-22,34-35,40-46,49,82H,5,9-12,15-18,23-33,62H2,1-4H3,(H,72,84)(H,73,91)(H,74,86)(H,75,85)(H,76,87)(H,77,89)(H,78,92)(H,79,90)(H,80,88)(H4,63,64,69)(H4,65,66,70)(H4,67,68,71);(H,6,7)

InChI Key

PAVPTJLYJHQRHL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)CCl)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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